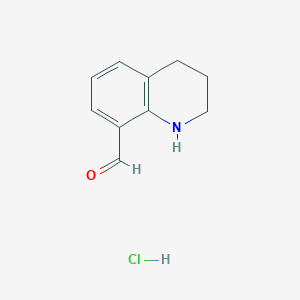

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-7-9-4-1-3-8-5-2-6-11-10(8)9;/h1,3-4,7,11H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMSJHYQTKUQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044838-31-3 | |

| Record name | 8-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044838-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing tetrahydroquinoline scaffolds. This method involves cyclodehydration of β-arylethylamides using phosphoryl chloride (POCl₃) or related agents. For 8-carbaldehyde derivatives, a pre-functionalized aryl substrate bearing a formyl group at the 8-position is essential. For instance, N-(2-formylphenethyl)acetamide could undergo cyclization in POCl₃ at 80–100°C to yield 1,2,3,4-tetrahydroquinoline-8-carbaldehyde. Subsequent reduction of the imine intermediate with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) furnishes the tetrahydroquinoline core.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage palladium-catalyzed cross-coupling to introduce substituents at specific positions. Patent EP0643046A1 demonstrates the use of palladium catalysts in synthesizing 1,2,3,4-tetrahydroquinoline-8-sulfonic acids via Suzuki-Miyaura coupling. Adapting this strategy, a formyl group could be introduced at the 8-position using a formylboronic acid partner. For example, coupling 8-bromo-1,2,3,4-tetrahydroquinoline with potassium formyltrifluoroborate in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C may yield the target aldehyde.

Direct Formylation of the Tetrahydroquinoline Core

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a classical method for introducing aldehyde groups onto electron-rich aromatic systems. For 1,2,3,4-tetrahydroquinoline, the reaction requires activation of the 8-position via coordination with a Lewis acid. A typical protocol involves treating 1,2,3,4-tetrahydroquinoline with DMF and POCl₃ at 0–5°C, followed by hydrolysis to yield the 8-carbaldehyde derivative.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 0 | 5 | 10 |

| POCl₃ Equiv. | 2.0 | 3.0 | 2.5 |

| Reaction Time (h) | 4 | 6 | 5 |

| Yield (%) | 45 | 62 | 55 |

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise functionalization of aromatic rings. Protecting the tetrahydroquinoline nitrogen as a tert-butoxycarbonyl (Boc) group allows for lithiation at the 8-position using n-butyllithium (n-BuLi) at -78°C. Quenching the lithiated intermediate with DMF or methyl formate introduces the formyl group. Subsequent Boc deprotection with HCl in dioxane yields the free amine, which is converted to the hydrochloride salt.

Oxidation of Hydroxymethyl Precursors

Oxidation of 8-Hydroxymethyltetrahydroquinoline

A two-step approach involves synthesizing 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline via Friedel-Crafts alkylation or Grignard addition, followed by oxidation. Catalytic oxidation with pyridinium chlorochromate (PCC) in dichloromethane at room temperature selectively converts the hydroxymethyl group to a formyl group without over-oxidizing the tetrahydroquinoline ring.

Table 2: Oxidizing Agents for Hydroxymethyl-to-Formyl Conversion

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 78 |

| MnO₂ | Acetone | 50 | 65 |

| TEMPO/NaClO | H₂O/CH₂Cl₂ | 0 | 82 |

Reductive Amination and Cyclization

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers a one-pot route to tetrahydroquinolines via reductive amination of keto aldehydes. For 8-carbaldehyde derivatives, 8-formyl-1-tetralone is treated with ammonium formate and formic acid at 150°C, followed by reduction with NaBH₄ to yield the tetrahydroquinoline scaffold.

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. Treatment of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde with concentrated HCl in ethanol at 0°C precipitates the hydrochloride salt, which is recrystallized from ethanol/ether for purity.

Table 3: Crystallization Conditions for Hydrochloride Salt

| Solvent System | Temperature (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Ether (1:3) | 0 | 99.5 | 85 |

| Methanol/EtOAc (1:2) | -20 | 98.7 | 78 |

Analytical Characterization

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The aldehyde group (-CHO) at position 8 drives nucleophilic additions and redox transformations:

-

Oxidation : Under aerobic conditions, THQ-8-CHO undergoes oxidation to form 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This reaction is accelerated by vanadium-based catalysts such as [(VO)TPP][(TCM)₄], achieving >85% yield in solvent-free conditions .

-

Cannizzaro Reaction : In basic media, the aldehyde participates in self-disproportionation, producing the corresponding alcohol and carboxylic acid derivatives. This is facilitated by hydride transfer mechanisms under vanadium catalysis .

Cyclization and Annulation Reactions

THQ-8-CHO·HCl serves as a precursor for fused heterocycles:

Mechanistic studies reveal that [(VO)TPP][(TCM)₄] activates the aldehyde for nucleophilic attack by amines or enolates, followed by cyclization via CH functionalization .

Functionalization of the Tetrahydroquinoline Core

-

N-Alkylation : The secondary amine in THQ-8-CHO·HCl reacts with alkyl halides (e.g., 2-bromo-acetic acid methyl ester) under basic conditions to form N-substituted derivatives. Subsequent hydrolysis yields carboxylic acids for peptide coupling .

-

Hydrogenation/Dehydrogenation : Catalytic transfer hydrogenation using Ru(II) complexes (e.g., [RuCl(η⁶-p-cym

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating neurological disorders and other health conditions due to their ability to interact with biological targets.

Case Study: Neuroprotective Agents

A study demonstrated the synthesis of novel tetrahydroquinoline derivatives that exhibited neuroprotective effects. The derivatives were evaluated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells. Results indicated that certain compounds significantly reduced markers of inflammation and improved cell viability under stress conditions .

Biochemical Research

The compound is extensively utilized in biochemical studies focusing on enzyme inhibition and receptor interactions. Its structural features enable it to modulate biological pathways effectively.

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| THQ-A | Antioxidant | Scavenges free radicals |

| THQ-B | Anti-inflammatory | Inhibits COX-2 enzyme |

| THQ-C | Antimicrobial | Disrupts bacterial cell wall synthesis |

Material Science

In material science, this compound is explored for its potential in developing novel polymers and materials. Its unique chemical structure contributes to enhanced properties such as flexibility and durability.

Case Study: Polymer Synthesis

Research has shown that incorporating tetrahydroquinoline units into polymer backbones can improve mechanical strength and thermal stability. A series of polyurethanes synthesized from this compound exhibited superior performance compared to traditional polymers.

Analytical Chemistry

The compound acts as a standard in chromatographic methods, facilitating the accurate quantification of related compounds in complex mixtures. Its use in analytical chemistry enhances the reliability of results in various research settings.

Table 2: Applications in Analytical Chemistry

| Method | Application Area | Key Advantages |

|---|---|---|

| HPLC | Pharmaceutical analysis | High sensitivity and specificity |

| GC-MS | Environmental monitoring | Detection of trace compounds |

| NMR | Structural elucidation | Provides detailed molecular information |

Cosmetic Formulations

The antioxidant properties of this compound make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

Case Study: Skincare Products

In a formulation study, products containing this compound demonstrated significant improvements in skin hydration and elasticity after four weeks of use. Clinical trials confirmed its efficacy as an active ingredient in anti-aging formulations .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of THQ-8-CHO·HCl, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The aldehyde group in THQ-8-CHO·HCl facilitates reductive amination (e.g., with aniline to form cytotoxic amines) , whereas carbothioamide in the 4-methyl analog () enables sulfur-mediated coordination chemistry.

- Halogenated derivatives (e.g., 7-Bromo-8-methyl-THQ·HCl ) exhibit enhanced electrophilicity for cross-coupling reactions, expanding utility in agrochemical synthesis.

Stereochemical Influence :

- The (1R,4R)-stereoisomer () demonstrates strict regulatory requirements for pharmaceutical impurities, emphasizing the role of chirality in bioactivity.

Physicochemical Properties :

- Lipophilicity : The 8-ethyl derivative () shows higher logP than THQ-8-CHO·HCl, favoring blood-brain barrier penetration.

- Solubility : Dihydrochloride salts (e.g., 2-(THQ-8-yl)ethylamine·2HCl ) improve aqueous solubility compared to free bases.

Synthetic Utility :

- THQ-8-CHO·HCl’s aldehyde is pivotal in forming dimeric structures under delayed NaBH₃CN addition , whereas 8-chloro derivatives () are preferred for sterically hindered syntheses.

Biological Activity

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a tetrahydroquinoline core with an aldehyde functional group. Its structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : C1CC2=C(C(=CC=C2)C=O)NC1

- InChIKey : HJEYKUWXOZQEEE-UHFFFAOYSA-N

Anticancer Activity

Research has shown that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study focusing on various 8-hydroxyquinoline derivatives indicated that certain compounds demonstrated potent antiproliferative effects against human cancer cell lines. For instance:

- IC50 Values : Compounds derived from tetrahydroquinoline showed IC50 values ranging from 14.7 nM to 130 nM in MDA-MB-435 human cancer cells, indicating strong antiproliferative activity .

These findings suggest that modifications to the tetrahydroquinoline structure can enhance its efficacy against various cancer types.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. A review highlighted the effectiveness of these compounds against a range of pathogens:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that certain tetrahydroquinoline derivatives can rival established antimicrobial agents in their efficacy .

The mechanism by which tetrahydroquinoline compounds exert their biological effects is multifaceted:

- Tubulin Interaction : Some studies suggest that these compounds may interfere with tubulin polymerization, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxicity observed in various studies, where increased oxidative stress leads to cellular damage and death .

Case Studies and Research Findings

Several case studies have reinforced the biological potential of this compound:

- Antiproliferative Effects : In a comprehensive evaluation involving multiple cell lines, certain derivatives exhibited IC50 values less than 40 nM, demonstrating their potential as effective cancer treatments .

- Antiviral Potential : Recent investigations have also pointed towards antiviral activities associated with tetrahydroquinoline derivatives, particularly in inhibiting viral replication with low cytotoxicity .

Q & A

Q. How can synthesis conditions be optimized to maximize yield and purity of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride?

Methodological Answer:

- Reaction Parameters : Use anhydrous solvents (e.g., CH₂Cl₂) and controlled temperature (e.g., 0°C for reagent addition) to minimize side reactions. Dropwise addition of acylating agents (e.g., acetyl chloride) ensures controlled reactivity .

- Monitoring : Track reaction progress via TLC with ethyl acetate/petroleum ether (2:1 v/v) as the eluent. Adjust stoichiometry based on intermediate consumption .

- Workup : Remove excess reagents under reduced pressure and purify via silica gel column chromatography with gradient elution (e.g., increasing polarity) to isolate the hydrochloride salt .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether mixtures. For polar impurities, incorporate methanol (≤5%) in the eluent .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity. Monitor solubility at varying temperatures.

- Safety : Follow guidelines for handling hygroscopic compounds, including inert-atmosphere gloveboxes and moisture-free storage .

Q. How should researchers validate the identity and purity of synthesized this compound?

Methodological Answer:

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm structural integrity. Compare chemical shifts with analogous tetrahydroquinoline derivatives (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with certified reference standards. Validate via COA (Certificate of Analysis) protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Advanced NMR Techniques : Perform 2D NMR (COSY, HSQC) to assign ambiguous proton environments. For stereochemical conflicts, use NOESY to confirm spatial proximity of substituents .

- Crystallographic Validation : Grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze via X-ray diffraction to unambiguously determine bond angles and stereochemistry .

Q. How can chiral separation be achieved for stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Optimize flow rate and column temperature for resolution .

- Crystallization : Employ diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives). Monitor enantiomeric excess via polarimetry .

Q. What experimental approaches assess the stability of this compound under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stressors (e.g., pH 1–13, 40–80°C, UV light). Monitor degradation via HPLC-MS to identify breakdown products and stability thresholds .

- Hygroscopicity Testing : Store the compound at 25°C/60% RH and measure mass changes gravimetrically. Use desiccants or controlled-humidity chambers for long-term storage .

Q. How can reaction mechanisms for functionalization at the 8-carbaldehyde position be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive sites (e.g., aldehyde protons) to study rate-determining steps via LC-MS .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and intermediate stability. Validate with experimental kinetic data .

Data Analysis and Reporting Guidelines

Q. How should researchers address discrepancies between theoretical and observed melting points?

Methodological Answer:

- Purity Verification : Reassess purity via DSC (Differential Scanning Calorimetry) and compare with literature values for analogous compounds (e.g., Diclofensine hydrochloride) .

- Polymorphism Screening : Conduct solvent-mediated crystallization trials to identify polymorphic forms, which may explain melting point variations .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocol Documentation : Specify reaction parameters (e.g., stoichiometry, solvent volume) and equipment (e.g., Schlenk lines for moisture-sensitive steps) .

- Interlaboratory Validation : Share samples with collaborating labs for independent synthesis and characterization. Cross-validate data using shared reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.